molecular formula C10H15N3OS B1602982 N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide CAS No. 375824-96-7

N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide

Cat. No.: B1602982
CAS No.: 375824-96-7
M. Wt: 225.31 g/mol
InChI Key: VVPFOYOFGUBZRY-UHFFFAOYSA-N
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Description

N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is a chemical compound with the molecular formula C10H15N3OS and a molecular weight of 225.31 g/mol This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide typically involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide
  • N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)propanamide
  • Propanamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl)-

Uniqueness

N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiazole ring system, combined with the propionamide group, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS/c1-2-9(14)12-6-3-4-7-8(5-6)15-10(11)13-7/h6H,2-5H2,1H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFOYOFGUBZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623315
Record name N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375824-96-7
Record name N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 375824-96-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
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